N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Description

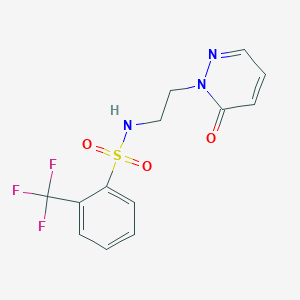

N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core linked via an ethyl group to a 2-(trifluoromethyl)benzenesulfonamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazinone ring contributes to hydrogen-bonding interactions, making it a candidate for pharmaceutical applications. Its synthesis likely involves coupling reactions between pyridazinone intermediates and sulfonamide precursors, as seen in analogous compounds .

Properties

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O3S/c14-13(15,16)10-4-1-2-5-11(10)23(21,22)18-8-9-19-12(20)6-3-7-17-19/h1-7,18H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCLGULMCZDGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Introduction of the Trifluoromethylbenzenesulfonamide Group: This step involves the sulfonylation of the intermediate compound with trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridazinone ring.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas, particularly:

- Anticancer Activity : Research indicates that derivatives of pyridazinone can inhibit tumor growth by modulating pathways associated with cancer cell proliferation. For instance, studies have demonstrated the ability of similar compounds to downregulate MYC oncogene expression, which is critical in many cancers.

- Anti-inflammatory Properties : Compounds with a pyridazinone structure have been identified as multi-target anti-inflammatory agents. They inhibit key enzymes such as carbonic anhydrase and cyclooxygenase-2 (COX-2), which are involved in inflammatory responses. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored in several studies:

- α-Glucosidase Inhibition : Similar sulfonamide compounds have been evaluated for their ability to inhibit α-glucosidase, an enzyme important in carbohydrate metabolism. This inhibition can be beneficial for managing diabetes by slowing glucose absorption .

- Acetylcholinesterase Inhibition : The compound's structure allows it to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide and evaluated their anticancer properties against different cancer cell lines. The results indicated that specific modifications to the pyridazinone moiety significantly enhanced cytotoxicity against breast cancer cells, suggesting that this compound could serve as a lead structure for further development.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related sulfonamides. The researchers found that these compounds effectively inhibited COX-2 activity in vitro, leading to reduced production of inflammatory mediators. This supports the potential use of this compound in developing new anti-inflammatory drugs .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s pyridazinone core differs from pyridone (10a) and naphthyridine (Goxalapladib) systems, influencing electronic properties and binding affinities. Benzothiazole-containing analogs (e.g., 10a) prioritize aromatic stacking interactions, whereas the trifluoromethyl group in the target compound enhances hydrophobic interactions .

Synthetic Routes: The target compound’s synthesis likely mirrors methods for 5a, involving alkylation of pyridazinone intermediates with sulfonamide-bearing electrophiles under basic conditions . In contrast, benzothiazole derivatives (10a) require cyclization steps with thioamide precursors .

Goxalapladib’s trifluoromethyl-biphenyl moiety highlights the pharmacological relevance of trifluoromethyl groups in enhancing target engagement and bioavailability .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties (Calculated)

| Compound | Molecular Weight | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target | ~363.3 g/mol | ~2.5 | 2 (NH, OH) | 6 (SO₂, O, N) |

| 5a | 371.4 g/mol | ~3.0 | 2 (NH, OH) | 6 (SO₂, O, N) |

| 10a | 411.5 g/mol | ~3.2 | 2 (NH) | 7 (SO₂, O, N) |

*LogP estimated using fragment-based methods.

- Metabolic Stability : The ethyl linker in the target compound may reduce metabolic oxidation compared to benzyloxy (5a) or benzothiazole (10a) groups .

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core, which is known for its diverse biological activities. The trifluoromethyl group contributes to its lipophilicity and may enhance its binding affinity to biological targets. The sulfonamide moiety is often associated with antibacterial and antitumor properties.

Research indicates that compounds similar to this compound act as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various physiological processes including cell proliferation, differentiation, and angiogenesis. Inhibition of these receptors has been linked to potential therapeutic effects in cancer treatment, as they play a role in tumor growth and metastasis .

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to this compound. For instance:

- Cell Line Studies : An MTT assay was utilized to assess the cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma). Results indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .

- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through the mitochondrial pathway, which is characterized by the release of cytochrome c and activation of caspases .

Inhibition of FGFR Tyrosine Kinases

The compound has been shown to inhibit FGFR1, FGFR2, FGFR3, and FGFR4. This inhibition leads to reduced cell proliferation and migration in vitro. Such activities suggest its potential use in treating cancers characterized by aberrant FGFR signaling .

Data Summary

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | A549 | 5.0 | Induces apoptosis |

| Cytotoxicity | MCF-7 | 4.5 | Induces apoptosis |

| FGFR Inhibition | FGFR1 | 10.0 | Tyrosine kinase inhibition |

| FGFR Inhibition | FGFR2 | 8.0 | Tyrosine kinase inhibition |

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated a series of pyridazinone derivatives for their anticancer efficacy. The results demonstrated that compounds with similar structures to this compound showed significant inhibition of tumor growth in xenograft models .

- Clinical Implications : In a clinical setting, compounds targeting FGFRs have been investigated for their ability to treat specific types of cancers such as bladder cancer and gastric cancer. The effectiveness of these inhibitors underscores the relevance of this compound in ongoing drug development efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.